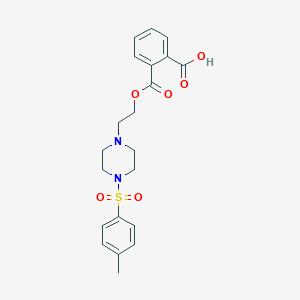
2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response.
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory, making it a potential target for Alzheimer’s disease treatment .
Mode of Action
Similar compounds have been shown to inhibit ache, preventing the breakdown of acetylcholine and enhancing cognition functions .
Biochemical Pathways
Ache inhibitors generally affect the cholinergic pathway by increasing the level of acetylcholine in the brain, which can enhance cognitive function .
Result of Action
By inhibiting ache and increasing acetylcholine levels, similar compounds can potentially improve cognitive function in alzheimer’s disease patients .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid is its potency and selectivity for the NF-κB pathway. It has been shown to inhibit the NF-κB pathway at nanomolar concentrations, which makes it a useful tool for studying the role of NF-κB in various diseases. However, one of the limitations of this compound is its solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the use of 2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid in scientific research. One of the areas of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs to enhance its anti-inflammatory and anti-tumor effects. Finally, the role of this compound in the regulation of other signaling pathways, such as the PI3K/Akt/mTOR pathway, is an area of ongoing research.
Synthesis Methods
The synthesis of 2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid involves a multi-step process that starts with the reaction of 4-tosylpiperazine with ethylene glycol to form 2-(2-hydroxyethoxy)-4-tosylpiperazine. This intermediate is then reacted with 2-chlorobenzoic acid to form 2-(2-(4-tosylpiperazin-1-yl)ethoxy)benzoic acid. Finally, the carboxylic acid group is converted to the corresponding acid chloride, which is then reacted with benzene-1,3-diol to form this compound.
Scientific Research Applications
2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid has been widely used in scientific research to study the role of NF-κB pathway in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB pathway by preventing the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. This compound has also been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
properties
IUPAC Name |
2-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethoxycarbonyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-16-6-8-17(9-7-16)30(27,28)23-12-10-22(11-13-23)14-15-29-21(26)19-5-3-2-4-18(19)20(24)25/h2-9H,10-15H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKESKIJUTKENHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-{3-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B501564.png)






![N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B501573.png)
![N-(3,5-dichlorophenyl)-2-[4-(2,3-dimethylphenyl)piperazinyl]acetamide](/img/structure/B501576.png)

![N-(3,5-dichlorophenyl)-2-{4-[(4-methylpiperidyl)sulfonyl]piperazinyl}acetamide](/img/structure/B501578.png)